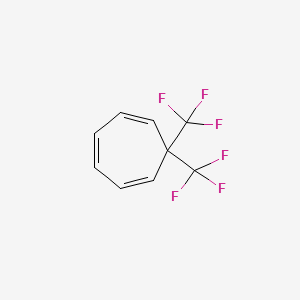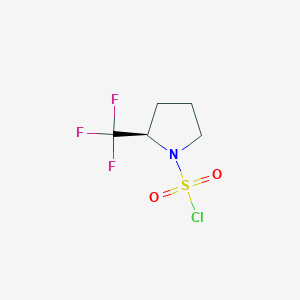![molecular formula C5H9BO4 B12835314 [(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid CAS No. 857284-85-6](/img/structure/B12835314.png)
[(2Z)-1-Methoxy-1-oxobut-2-en-2-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a methoxy-substituted butenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid typically involves the reaction of a suitable boronic ester with a methoxy-substituted butenone precursor. One common method is the hydroboration of an alkyne followed by oxidation to yield the desired boronic acid. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an alcoholic solvent.
Substitution: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in an organic solvent such as tetrahydrofuran.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: The corresponding alcohol.
Substitution: Various biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling to form biaryl compounds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.
Comparison with Similar Compounds
Similar Compounds
- (Z)-(1-Ethoxy-1-oxobut-2-en-2-yl)boronic acid
- (Z)-(1,1,1-Trifluorobut-2-en-2-yl)boronic acid
- (Z)-(1,1,1-Trifluoropent-2-en-2-yl)boronic acid
Uniqueness
(Z)-(1-Methoxy-1-oxobut-2-en-2-yl)boronic acid is unique due to its methoxy-substituted butenone structure, which imparts specific reactivity and selectivity in chemical reactions. This compound’s ability to participate in the Suzuki-Miyaura coupling with high efficiency makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
857284-85-6 |
|---|---|
Molecular Formula |
C5H9BO4 |
Molecular Weight |
143.94 g/mol |
IUPAC Name |
[(Z)-1-methoxy-1-oxobut-2-en-2-yl]boronic acid |
InChI |
InChI=1S/C5H9BO4/c1-3-4(6(8)9)5(7)10-2/h3,8-9H,1-2H3/b4-3+ |
InChI Key |
AGYTXQQHPSGTEC-ONEGZZNKSA-N |
Isomeric SMILES |
B(/C(=C/C)/C(=O)OC)(O)O |
Canonical SMILES |
B(C(=CC)C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


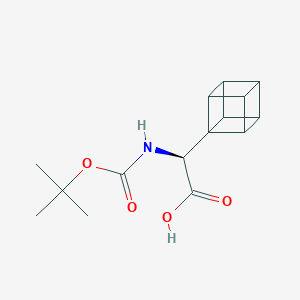

![1-[2'-(Benzyloxy)[1,1'-biphenyl]-2-yl]ethanone](/img/structure/B12835255.png)
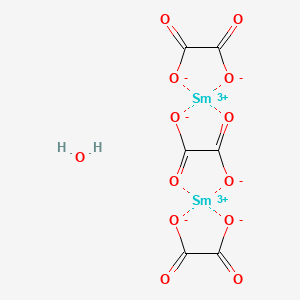

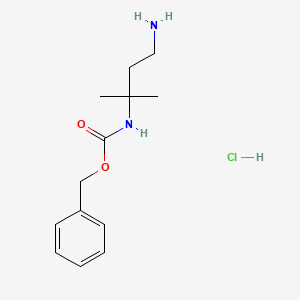
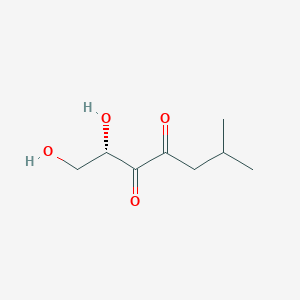
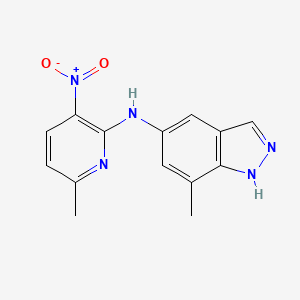
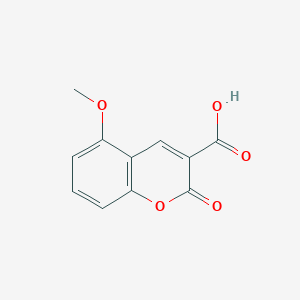
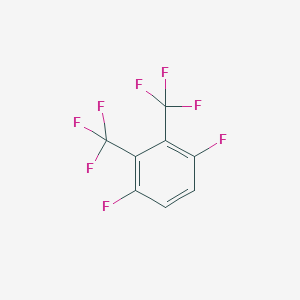
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbonitrile](/img/structure/B12835295.png)

